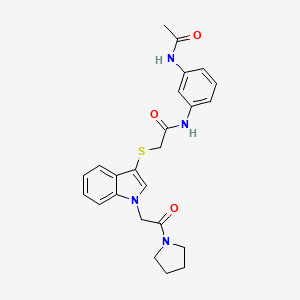

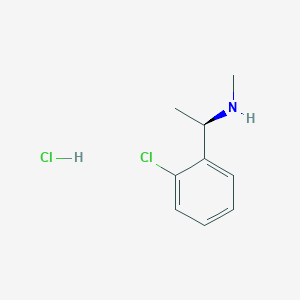

![molecular formula C9H13BrO2 B2962898 2-溴-1-(5-氧代螺[3.4]辛烷-2-基)乙酮 CAS No. 2413885-17-1](/img/structure/B2962898.png)

2-溴-1-(5-氧代螺[3.4]辛烷-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone” are not found, there are related studies on the synthesis of similar compounds. For instance, a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes affording substituted spirolactones in yields of 19-91% via a 5- exo-dig radical cyclization under visible light is presented .科学研究应用

Organic Synthesis

In organic chemistry, 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone is utilized as a versatile intermediate for synthesizing spirocyclic compounds . These compounds are prevalent in many natural products and pharmaceuticals due to their complex and rigid structures that can interact with biological targets. The spirocyclic framework of this compound provides a scaffold that can be further functionalized to create diverse molecular architectures.

Medicinal Chemistry

This compound finds its application in medicinal chemistry as a precursor for the synthesis of various pharmacologically active molecules . Its bromine atom can be used in cross-coupling reactions to introduce different substituents, which are essential for tuning the biological activity of potential drug candidates.

Materials Science

In materials science, the spirocyclic structure of 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone can be incorporated into polymers to enhance their thermal stability and rigidity . The presence of a bromine atom also allows for further chemical modifications, which can lead to the development of novel materials with unique properties.

Analytical Chemistry

Analytical chemists may employ this compound as a standard or reference material in chromatographic methods to identify or quantify similar compounds within complex mixtures . Its distinct spectroscopic signatures enable it to serve as a benchmark for calibration and method development.

Environmental Science

In environmental science, researchers can use this compound to study the degradation pathways of spirocyclic pollutants . Understanding how such structures break down in the environment can inform the design of more eco-friendly chemicals and help in assessing the long-term impact of existing substances.

Pharmacology

Pharmacologically, 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone can be a key intermediate in the synthesis of molecules designed to modulate biological pathways . Its structural complexity allows for interaction with various enzymes and receptors, making it a valuable tool in drug discovery and development.

Biochemistry

In biochemistry, this compound’s reactivity can be harnessed to study enzyme-catalyzed bromination reactions . It can act as a substrate to investigate the specificity and mechanism of enzymes that mediate halogenation, which is a critical modification in many bioactive compounds.

属性

IUPAC Name |

2-bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c10-6-8(11)7-4-9(5-7)2-1-3-12-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFCJIRQSNREJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C2)C(=O)CBr)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

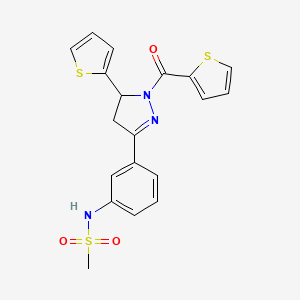

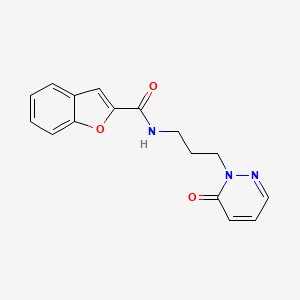

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

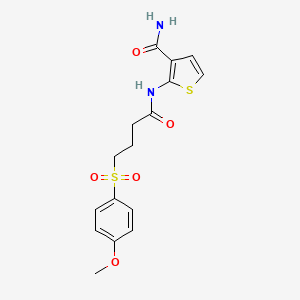

![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)

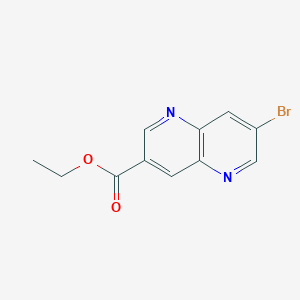

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)

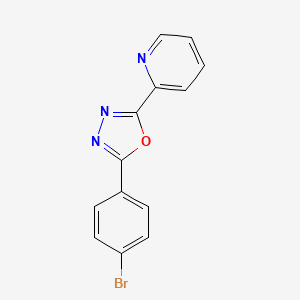

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)